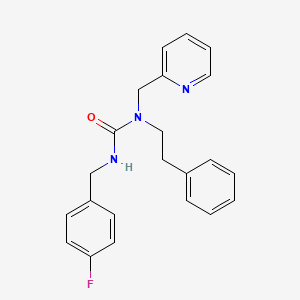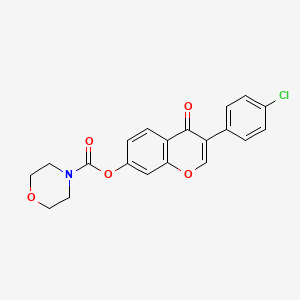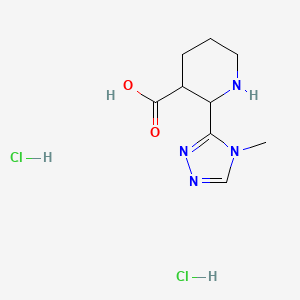
Methyl 3-methyl-4-oxo-butanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of “methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate” involves multiple stages, including reactions with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “Methyl 4-chloro-3-oxo-butanoate” reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans .Physical And Chemical Properties Analysis
“Methyl 4-oxobutanoate” is described as a colorless oil with a pleasant fruity odor . “Methyl 4-chloro-3-oxo-butanoate” has a melting point of 14-16 °C, a boiling point of 85 °C/4 mmHg, and a density of 1.305 g/mL at 25 °C .Applications De Recherche Scientifique
Autoignition and Combustion Studies
- Biodiesel Fuel Surrogate : Methyl butanoate is a surrogate for fatty acid esters used in biodiesel fuel. Studies have detailed the thermodynamics and kinetics of its autoignition chemistry, emphasizing radicals critical for diesel fuel autoignition (Jiao, Zhang, & Dibble, 2015).
- Pyrolysis and Decomposition : Research on methyl butanoate pyrolysis and decomposition pathways provides insights into combustion processes, especially for biodiesel molecules (Farooq et al., 2012).
Chemical and Physical Properties
- Spectroscopic and Structural Analysis : Studies have conducted spectroscopic and structural investigations of methyl butanoate derivatives, providing insights into their vibrational bands, molecular stability, reactivity, and potential as nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2017; 2018).
- Conformational Behavior in Solutions : Research on methyl butanoate derivatives, like MHBOB, explores their conformational behavior in different solutions, revealing significant aspects of their molecular structure (Li, Uzawa, & Doi, 1997).
Biotechnological Applications
- Biofuel Production : Methyl butanoate derivatives have been explored for their potential in biofuel production, like the engineering of Escherichia coli strains for 3-methyl-1-butanol production (Connor & Liao, 2008; 2010).
Environmental and Health Impact Studies
- Reaction with OH Radicals : The reaction of methyl butanoate derivatives with OH radicals has been studied, providing insights into the environmental and health impacts of these compounds used in industrial applications (Aschmann, Arey, & Atkinson, 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-methyl-4-oxobutanoate, also known as Methyl 3-methyl-4-oxo-butanoate or Butanoic acid, 3-methyl-4-oxo-, methyl ester, primarily targets enzymes such as the Branched-chain-amino-acid aminotransferase, mitochondrial, and 3-methyl-2-oxobutanoate hydroxymethyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.
Mode of Action
The interaction of Methyl 3-methyl-4-oxobutanoate with its targets results in various biochemical changes. For instance, it participates in the reversible reaction where the hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
Methyl 3-methyl-4-oxobutanoate is involved in several biochemical pathways. It plays a role in the Valine, Leucine, and Isoleucine Degradation pathway, the Valine, Leucine, and Isoleucine Biosynthesis pathway, and the Pantothenate and CoA Biosynthesis pathway . These pathways have downstream effects on amino acid metabolism and the synthesis of essential biomolecules.
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 3-methyl-4-oxobutanoate’s action are diverse, given its involvement in multiple biochemical pathways. For instance, its role in amino acid metabolism pathways can influence the synthesis and degradation of these essential biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-methyl-4-oxobutanoate. For example, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the body.
Propriétés
IUPAC Name |
methyl 3-methyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWBQQPAIUPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)
![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602020.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2602022.png)
![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]acetamide](/img/structure/B2602023.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2602025.png)


![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid](/img/structure/B2602034.png)
![6-fluoro-1-methyl-7-piperidin-1-yl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2602035.png)
![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)